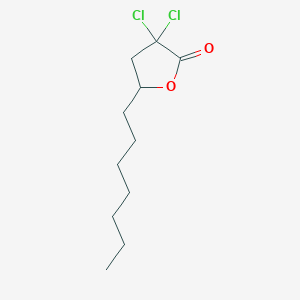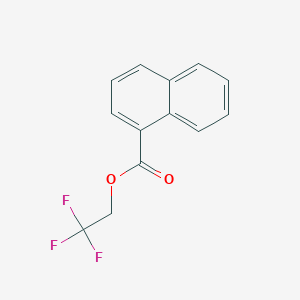
2,2,2-Trifluoroethyl naphthalene-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,2-Trifluoroethyl naphthalene-1-carboxylate is an organic compound characterized by the presence of a trifluoroethyl group attached to a naphthalene ring via a carboxylate linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-Trifluoroethyl naphthalene-1-carboxylate typically involves the esterification of naphthalene-1-carboxylic acid with 2,2,2-trifluoroethanol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions: 2,2,2-Trifluoroethyl naphthalene-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be facilitated by bases such as sodium hydroxide or potassium tert-butoxide.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthalene-1-carboxylic acid, while reduction may produce 2,2,2-trifluoroethyl naphthalene-1-methanol.
Aplicaciones Científicas De Investigación
2,2,2-Trifluoroethyl naphthalene-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of fluorinated compounds with unique properties.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways involving fluorinated substrates.
Medicine: Research into its potential as a pharmaceutical intermediate or active ingredient is ongoing.
Industry: It is utilized in the production of specialty chemicals and materials with enhanced stability and performance.
Mecanismo De Acción
The mechanism of action of 2,2,2-Trifluoroethyl naphthalene-1-carboxylate involves its interaction with molecular targets through its trifluoroethyl and naphthalene moieties. The trifluoroethyl group can enhance the compound’s lipophilicity and metabolic stability, while the naphthalene ring can participate in π-π interactions and other non-covalent interactions with biological targets. These properties make it a valuable tool in the study of molecular recognition and binding.
Comparación Con Compuestos Similares
2,2,2-Trifluoroethanol: A related compound with similar trifluoroethyl functionality but lacking the naphthalene ring.
Naphthalene-1-carboxylic acid: Shares the naphthalene core but lacks the trifluoroethyl group.
2,2,2-Trifluoroethyl benzoate: Another ester with a trifluoroethyl group but attached to a benzene ring instead of naphthalene.
Uniqueness: 2,2,2-Trifluoroethyl naphthalene-1-carboxylate is unique due to the combination of the trifluoroethyl group and the naphthalene ring. This combination imparts distinct chemical and physical properties, making it a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
80054-94-0 |
|---|---|
Fórmula molecular |
C13H9F3O2 |
Peso molecular |
254.20 g/mol |
Nombre IUPAC |
2,2,2-trifluoroethyl naphthalene-1-carboxylate |
InChI |
InChI=1S/C13H9F3O2/c14-13(15,16)8-18-12(17)11-7-3-5-9-4-1-2-6-10(9)11/h1-7H,8H2 |
Clave InChI |
LYUBWOFARTYQPR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC=C2C(=O)OCC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


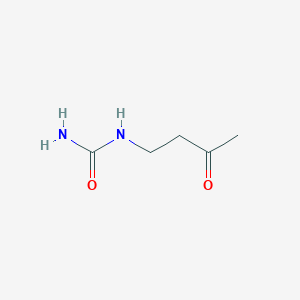
![1-[(3,4-Dichlorophenyl)methyl]-7-fluoro-1H-indole-2,3-dione](/img/structure/B14425620.png)
![Prop-2-en-1-yl 2-hydroxy-5-[(prop-2-en-1-yl)oxy]benzoate](/img/structure/B14425628.png)
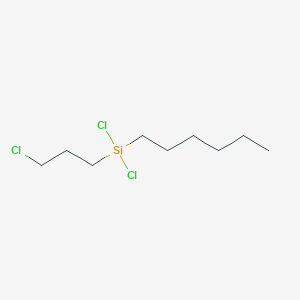
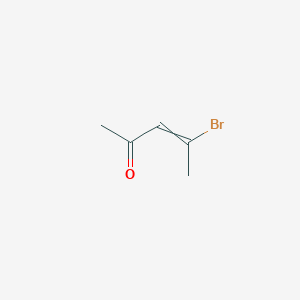



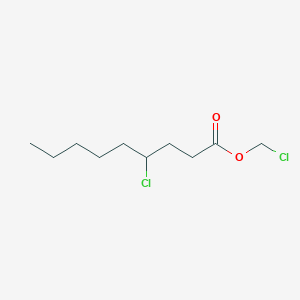
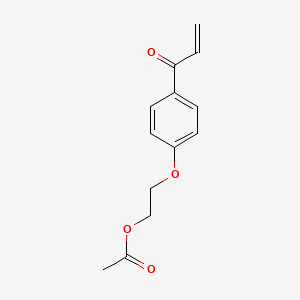
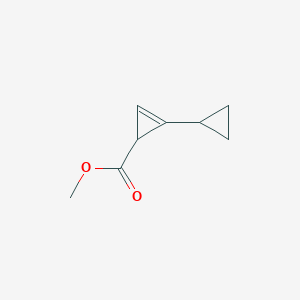
![Methyl 9-[(2-hydroxyethyl)amino]-9-oxononanoate](/img/structure/B14425668.png)
![2-Propyn-1-ol, 3-[dimethyl(phenylmethyl)silyl]-](/img/structure/B14425676.png)
